1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Description

The exact mass of the compound 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNVAHDEMUAMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355312 |

Source

|

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223785-97-5 |

Source

|

| Record name | 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223785-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223785-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Introduction: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic organic compound that integrates three key chemical motifs: a piperazine ring, a methyl group, and a 4-nitrobenzenesulfonyl group. This unique combination makes it a valuable intermediate in medicinal chemistry and materials science. The piperazine core is a ubiquitous scaffold in drug development, while the nitrobenzenesulfonyl moiety serves as a potent electrophile and a modulator of physicochemical properties. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.

Section 1: Physicochemical and Structural Properties

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is characterized by its sulfonamide linkage between the electron-deficient nitroaromatic ring and the electron-rich piperazine core. This electronic push-pull system dictates many of its properties.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine | [1] |

| CAS Number | 223785-97-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O₄S | [1][2] |

| Molecular Weight | 285.32 g/mol | [1][2] |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C([O-])C=C2 | N/A |

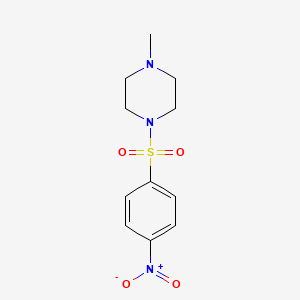

Structural Visualization

The structure consists of a central piperazine ring, with a methyl group attached to one nitrogen and a 4-nitrobenzenesulfonyl group on the other.

Caption: 2D structure of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine.

Section 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction between a secondary amine and a sulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center.

Synthetic Pathway Overview

The synthesis is achieved by the sulfonylation of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of related sulfonamides.[3][4][5]

-

Preparation: To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices

-

Base (Triethylamine): The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base is used to scavenge this HCl without competing in the primary reaction.[3][4]

-

Solvent (DCM): An aprotic solvent like DCM is used to dissolve the reactants without interfering with the reaction mechanism (i.e., it does not have acidic protons).

-

Temperature (0 °C to RT): The initial cooling helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide detailed information about the molecular structure.[6]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of similar structures found in the literature.[3][7][8]

| Technique | Expected Features |

| ¹H NMR | ~8.4 ppm (d, 2H): Aromatic protons ortho to the nitro group, deshielded. ~8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group, deshielded. ~3.2 ppm (t, 4H): Piperazine protons adjacent to the sulfonyl group. ~2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group. ~2.3 ppm (s, 3H): Methyl group protons. |

| ¹³C NMR | ~150 ppm: Aromatic carbon attached to the nitro group. ~140-145 ppm: Aromatic carbon attached to the sulfonyl group. ~129 ppm & ~125 ppm: Other aromatic carbons. ~54 ppm: Piperazine carbons adjacent to the methyl group. ~46 ppm: Piperazine carbons adjacent to the sulfonyl group. ~45 ppm: Methyl carbon. |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2950-2800: Aliphatic C-H stretch. ~1520 & ~1350: Asymmetric and symmetric N-O stretch of the nitro group. ~1340 & ~1160: Asymmetric and symmetric S=O stretch of the sulfonamide. ~1100: C-N stretch. |

| Mass Spec | [M+H]⁺ at m/z 286.08: Calculated for C₁₁H₁₆N₃O₄S⁺. Key fragments would correspond to the loss of the nitro group, cleavage of the S-N bond, and fragmentation of the piperazine ring. |

Section 4: Chemical Reactivity and Stability

The reactivity of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is governed by its three main functional components.

-

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and is readily susceptible to chemical reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Na₂S₂O₄) can convert the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry for creating new analogs.

-

Sulfonamide Linkage: The S-N bond is generally robust and stable to a wide range of reaction conditions, including many acidic and basic environments. However, it can be cleaved under harsh reductive conditions (e.g., with lithium aluminum hydride) or strong acid hydrolysis.

-

Piperazine Ring: The tertiary amine attached to the methyl group retains its basic and nucleophilic character. It can be protonated in acidic media to form a salt or undergo quaternization with alkyl halides.

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. However, materials containing piperazine and sulfonamide moieties can sometimes be hygroscopic. It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[9][10]

Section 5: Applications in Research and Drug Development

The structural motifs within this molecule make it a highly relevant building block in the synthesis of pharmacologically active agents.

Scaffold for Bioactive Molecules

The nitrobenzenesulfonamide scaffold is a key component in a variety of compounds with demonstrated biological activity. Research has shown that related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids exhibit potent antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain.[5][11][12] This suggests that 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine could serve as a crucial intermediate for creating libraries of compounds for antimicrobial screening.

Role as a Synthetic Intermediate

The true value of this compound for a drug development professional lies in its potential for further functionalization.

Caption: Role as a versatile intermediate for further chemical modification.

The primary synthetic route involves the reduction of the nitro group to an aniline. This aniline derivative is a versatile precursor for forming amides, ureas, or other functionalities, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Section 6: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

Hazard Identification

Based on supplier data for this chemical class, the compound should be treated as a hazardous substance.[1]

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Santa Cruz Biotechnology, Inc. 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine.

-

ChemicalBook. 1-METHYL-4-(4-NITRO-BENZENESULFONYL)-PIPERAZINE.

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine.

-

Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperazine.

-

MilliporeSigma. SAFETY DATA SHEET.

-

Khan, F. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine.

-

Chemsrc. MATERIAL SAFETY DATA SHEETS N-NITROSO 1-METHYL-4-(1-NITROSOPIPERIDIN-4-YL)PIPERAZINE.

-

PubChem. 1-Methyl-4-nitrosopiperazine.

-

PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

-

Fisher Scientific. SAFETY DATA SHEET - 1-Amino-4-methylpiperazine.

-

ChemicalBook. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.

-

PrepChem. Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.

-

Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

-

ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

PrepChem. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.

-

Benchchem. 1-Methyl-4-(4-nitrophenyl)piperazine.

-

ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega.

-

PubMed. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin.

-

Smolecule. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine.

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

-

SpectraBase. Piperazine, 1-(4-nitrobenzyl)-4-(2-quinolyl)-.

-

ChemicalBook. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR.

Sources

- 1. 1-METHYL-4-(4-NITRO-BENZENESULFONYL)-PIPERAZINE | 223785-97-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust elucidation process. The core moieties, a piperazine ring and a nitrobenzenesulfonamide group, are common scaffolds in medicinal chemistry, making the rigorous characterization of such analogues a critical skill.

The Foundational Step: Synthesis and Purification

Before any characterization can be deemed reliable, the procurement of a pure analytical sample is paramount. Impurities can introduce confounding signals in spectroscopic analyses, leading to erroneous interpretations. The target compound is readily synthesized via a nucleophilic substitution reaction between 1-methylpiperazine and 4-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Reactant Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

Caption: Synthesis and Purification Workflow.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

The first analytical interrogation should always be mass spectrometry. It provides the molecular weight, which is the most fundamental piece of structural evidence. Utilizing high-resolution MS (e.g., TOF or Orbitrap) is critical as it provides an exact mass, allowing for the confident determination of the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample via an ESI-LC-MS system. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer should be calibrated to ensure high mass accuracy (< 5 ppm).

Data Interpretation and Validation

The molecular formula for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is C₁₁H₁₅N₃O₄S . The expected monoisotopic mass of the neutral molecule is 285.0783 Da. The primary ion expected in ESI+ mode is the protonated molecule, [C₁₁H₁₆N₃O₄S]⁺.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₁₁H₁₅N₃O₄S | - |

| Exact Mass [M] | 285.0783 Da | - |

| Exact Mass [M+H]⁺ | 286.0861 Da | e.g., 286.0859 Da |

| Mass Error | - | < 5 ppm |

The observation of an ion with a mass-to-charge ratio (m/z) that matches the theoretical value for [M+H]⁺ to within 5 ppm provides strong, trustworthy evidence for the proposed elemental composition. Further analysis using tandem MS (MS/MS) could reveal fragmentation patterns consistent with the structure, such as the neutral loss of SO₂ or the cleavage of the piperazine ring, further validating the connectivity.

Structural Backbone Elucidation: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each chemically unique carbon atom.

¹H NMR: Data Interpretation

The proton NMR spectrum is predicted to show four distinct sets of signals:

-

Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electronic influence of the nitro and sulfonyl groups. The protons ortho to the electron-withdrawing nitro group (H-d) are expected to be significantly downfield (δ ~8.4 ppm) compared to the protons ortho to the sulfonyl group (H-c, δ ~7.9 ppm).[1]

-

Piperazine Protons: The piperazine ring has two sets of chemically non-equivalent methylene protons. The four protons adjacent to the sulfonyl group (H-b) will be deshielded and appear as a multiplet (likely a triplet) around δ 3.0-3.2 ppm. The four protons adjacent to the N-methyl group (H-a) will be more shielded, appearing as a multiplet around δ 2.5-2.7 ppm.

-

Methyl Protons: The N-methyl group protons will appear as a sharp singlet further upfield (δ ~2.3 ppm).

¹³C NMR: Data Interpretation

The carbon NMR spectrum will confirm the carbon framework:

-

Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group (C-g) will be highly deshielded (~150 ppm), as will the carbon attached to the sulfonyl group (C-f, ~141 ppm). The other two aromatic carbons (C-e, C-d) will appear in the typical aromatic region (~129 ppm and ~124 ppm, respectively).[1]

-

Piperazine Carbons: Two signals are expected. The carbons adjacent to the sulfonyl group (C-b) will be downfield (~46 ppm) compared to the carbons adjacent to the N-methyl group (C-a, ~54 ppm). Note: The exact chemical shifts can vary, but the relative positions are predictable.

-

Methyl Carbon: A single upfield signal (~46 ppm) is expected for the methyl carbon (C-c).

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperazine CH₂ (N-CH₃ side) | ~2.5-2.7 (m, 4H) | ~54 |

| Piperazine CH₂ (SO₂ side) | ~3.0-3.2 (m, 4H) | ~46 |

| N-CH₃ | ~2.3 (s, 3H) | ~46 |

| Aromatic CH (ortho to SO₂) | ~7.9 (d, 2H) | ~129 |

| Aromatic CH (ortho to NO₂) | ~8.4 (d, 2H) | ~124 |

| Aromatic C-SO₂ | - | ~141 |

| Aromatic C-NO₂ | - | ~150 |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and other factors.

Caption: Logical workflow for NMR analysis.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure, thus acting as an orthogonal validation technique.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum should display characteristic absorption bands that confirm the presence of the sulfonamide and nitro functionalities.

-

Sulfonamide Group (SO₂-N): Strong, distinct peaks corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations of the S=O bonds are expected.[2]

-

Nitro Group (NO₂): Strong absorption bands for the asymmetric (~1530 cm⁻¹) and symmetric (~1340 cm⁻¹) N-O stretches are definitive indicators of the nitro group.

-

Aromatic Ring: C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H: C-H stretching from the methyl and piperazine methylene groups will be observed just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | Aliphatic C-H Stretch (Piperazine, Methyl) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Asymmetric SO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

The presence of these key bands provides compelling evidence that corroborates the structural features determined by MS and NMR.

The Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and FTIR provides a virtually certain structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule, confirming not only its connectivity but also its solid-state conformation and intermolecular interactions.

Experimental Protocol: Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with precise atomic coordinates.

The refined structure would definitively confirm the covalent linkages between the 1-methylpiperazine and 4-nitrobenzenesulfonyl moieties and would likely show the piperazine ring adopting a stable chair conformation.[3][4]

Conclusion: An Integrated Approach to Certainty

The structure elucidation of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is achieved not by a single technique, but by the logical and systematic integration of data from multiple orthogonal analytical methods. Mass spectrometry confirms the elemental formula, NMR spectroscopy maps the atomic connectivity, and FTIR spectroscopy verifies the presence of key functional groups. Each technique validates the others, creating a self-consistent and trustworthy body of evidence that leads to an unambiguous structural assignment. For ultimate confirmation, X-ray crystallography provides the definitive solid-state structure. This rigorous, multi-faceted approach is the standard for scientific integrity in modern chemical and pharmaceutical research.

Caption: Integrated strategy for structure elucidation.

References

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Center for Biotechnology Information.[Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.[Link]

-

1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. PubChem, National Center for Biotechnology Information.[Link]

-

Piperazine, 1-methyl-4-nitroso-. NIST WebBook.[Link]

-

4-(Piperidine-1-sulfonyl)-benzonitrile. The Royal Society of Chemistry.[Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Semantic Scholar.[Link]

-

FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate.[Link]

-

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information.[Link]

-

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. PubChem, National Center for Biotechnology Information.[Link]

-

Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration.[Link]

-

Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com.[Link]

-

DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Health Sciences Authority, Singapore.[Link]

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.[Link]

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.[Link]

-

1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826. PubChem, National Center for Biotechnology Information.[Link]

-

(PDF) The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. ResearchGate.[Link]

-

1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

-

Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. PrepChem.com.[Link]

-

1-[(4-Nitrophenyl)methylsulfonyl]piperazine | C11H15N3O4S | CID 29300062. PubChem, National Center for Biotechnology Information.[Link]

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Center for Biotechnology Information.[Link]

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem, National Center for Biotechnology Information.[Link]

-

(PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. ResearchGate.[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ripublication.com [ripublication.com]

- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

A Roadmap for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents[1][2]. While direct, in-depth studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural motifs—a nitrobenzenesulfonamide group and a methylpiperazine moiety—provide a strong basis for formulating a hypothesized mechanism of action. This guide synthesizes information from structurally related compounds to propose a putative mechanism centered on enzyme inhibition and the induction of oxidative stress. We present a theoretical framework and a corresponding experimental roadmap to investigate and validate these hypotheses, aiming to provide a foundational resource for researchers in drug discovery and development.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The piperazine ring is a versatile scaffold in drug discovery, known to interact with various biological targets, including neurotransmitter receptors and enzymes[1][2][3]. When combined with a nitrobenzenesulfonamide group, the resulting molecule gains functionalities that suggest potential roles in anticancer and antimicrobial therapies[4][5]. The 4-nitro group is a strong electron-withdrawing group, which can be crucial for binding affinity to biological targets and can also be metabolically activated to produce reactive species[5][6]. The methylpiperazine moiety can influence solubility, cell permeability, and receptor interactions.

Based on the analysis of these components and data from related compounds, we hypothesize a dual mechanism of action for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine:

-

Enzyme Inhibition: The sulfonamide group is a known pharmacophore for inhibiting enzymes such as carbonic anhydrases and kinases[7][8].

-

Induction of Oxidative Stress: The nitroaromatic group can undergo bioreduction to form reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage. This is a known mechanism for some antimicrobial and anticancer agents[4][5].

This guide will now explore these hypothesized mechanisms in detail and propose a structured experimental workflow for their validation.

Putative Mechanism 1: Enzyme Inhibition

The sulfonamide moiety is a cornerstone of many clinically successful drugs and is known to target specific enzymes. For 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, we propose two primary classes of enzyme targets based on literature for similar structures.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.

Kinase Inhibition

The piperazine and sulfonamide motifs are present in various kinase inhibitors. For instance, some piperazine-containing compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer[8].

Proposed Signaling Pathway: Kinase Inhibition

The following diagram illustrates the hypothesized inhibition of a generic signaling kinase by 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine.

Caption: Hypothesized kinase inhibition pathway.

Putative Mechanism 2: Induction of Oxidative Stress

The presence of a nitroaromatic ring suggests a potential mechanism involving the generation of reactive oxygen and nitrogen species. This is a known mode of action for certain antimicrobial and anticancer compounds[4][5].

Bioreduction of the Nitro Group

In environments with low oxygen tension, such as in solid tumors or within certain microorganisms, the nitro group can be reduced by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to a nitroso intermediate. This process can generate superoxide radicals[5].

Generation of Reactive Species and Cellular Damage

The resulting superoxide can lead to the formation of other ROS and RNS, such as hydrogen peroxide and peroxynitrite. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Proposed Workflow: Oxidative Stress Induction

The following diagram outlines the proposed mechanism for the induction of oxidative stress.

Caption: Proposed pathway for oxidative stress induction.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

Validating Enzyme Inhibition

Objective: To determine if 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine inhibits carbonic anhydrases or protein kinases.

Experimental Protocol: Kinase Inhibition Assay

-

Select a Panel of Kinases: Based on the activity of similar compounds, select a panel of relevant kinases (e.g., PI3K, Akt, mTOR, EGFR tyrosine kinase[9]).

-

In Vitro Kinase Assay:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Incubate the kinase, substrate, ATP, and the test compound according to the manufacturer's protocol.

-

Measure the kinase activity by detecting the amount of ADP produced (luminescence).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (µM) |

| PI3Kα | 0.5 |

| Akt1 | 2.1 |

| mTOR | 5.8 |

| EGFR | > 50 |

Validating the Induction of Oxidative Stress

Objective: To determine if 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine induces the production of reactive oxygen species in a cellular context.

Experimental Protocol: Cellular ROS Detection

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line like HeLa or MCF-7[6]) in appropriate media.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

-

ROS Detection:

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™ Green Reagent).

-

Incubate according to the probe's protocol.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated cells to the vehicle control.

-

Plot the fold change in ROS production against the compound concentration.

-

Experimental Workflow: Validation of Mechanism

Caption: A logical workflow for validating the proposed mechanisms.

Conclusion and Future Directions

This guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. The proposed dual mechanism of enzyme inhibition and induction of oxidative stress is grounded in the well-documented activities of its core structural motifs. The detailed experimental protocols offer a clear and robust path for researchers to validate these hypotheses.

Future research should focus on:

-

Target Deconvolution: Employing techniques such as chemical proteomics to identify the specific protein targets of the compound.

-

In Vivo Studies: Evaluating the efficacy and mechanism of action in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By systematically investigating the proposed mechanisms, the scientific community can unlock the full therapeutic potential of this and related molecules.

References

- de Oliveira, R., de Freitas, R. M., & de Castro, R. D. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-579.

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

- Taha, M., et al. (2017). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). Bioorganic Chemistry, 72, 20-29.

- Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.

- Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.

- Ceruso, M., et al. (2014). Synthesis of novel benzenesulfonamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II. Bioorganic & Medicinal Chemistry, 22(1), 314-321.

-

Wang, T., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

- Arshad, S., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

-

PubChem. (n.d.). 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

- Al-Sodies, S. A., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Journal of Molecular Structure, 1265, 133423.

- Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: A Research Primer and Investigative Dossier on Potential Biological Activity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs across a vast range of therapeutic areas.[1] Its unique physicochemical properties often impart favorable pharmacokinetics. When coupled with a 4-nitrobenzenesulfonyl moiety, the resulting molecule, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5), becomes a compelling subject for biological investigation. While direct studies on this specific compound are sparse in publicly available literature, a detailed analysis of its structural components and related analogs allows for the formulation of strong, testable hypotheses regarding its potential bioactivity.

This guide serves as an investigative dossier, deconstructing the molecule to predict its most probable biological roles. We present a primary hypothesis centered on antimycobacterial activity , supported by robust data from closely related nitrobenzenesulfonamide hybrids.[2][3] A secondary hypothesis explores potential applications in oncology , specifically as a kinase inhibitor, based on the utility of its core structure in the development of EGFR inhibitors.[4] This document provides the scientific rationale, detailed synthetic protocols, and actionable experimental plans for researchers to validate these hypotheses, transforming this molecule from a chemical entity into a potential therapeutic lead.

Part 1: Molecular Profile and Synthesis

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, from synthesis to biological screening.

| Property | Value | Source |

| CAS Number | 223785-97-5 | [5] |

| Molecular Formula | C₁₁H₁₅N₃O₄S | [5] |

| Molecular Weight | 285.32 g/mol | [5] |

| Appearance | (Predicted) Solid | - |

| Core Components | 1-Methylpiperazine, 4-Nitrobenzenesulfonyl | - |

Proposed Synthesis Pathway

The synthesis of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine can be reliably achieved through a standard nucleophilic substitution reaction. The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This reaction displaces the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing similar nitrobenzenesulfonamide compounds.[2][3]

-

Reagent Preparation: To a round-bottom flask, add 1-methylpiperazine (1.0 equivalent) and dissolve in an anhydrous solvent such as Dichloromethane (DCM) (approx. 10 mL per mmol of substrate).

-

Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the solution.

-

Reactant Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0-1.2 equivalents) dissolved in a minimal amount of DCM to the stirred piperazine solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using an eluent system such as methanol in dichloromethane (e.g., 2-5% MeOH in DCM), to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Predictive Biological Activity Profile

The true potential of this molecule lies in the synergistic or additive effects of its constituent parts. The following hypotheses are grounded in the observed activities of highly similar chemical entities.

Primary Hypothesis: Antimycobacterial Agent

The most compelling predicted activity for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is as an inhibitor of Mycobacterium tuberculosis (Mtb). This hypothesis is strongly supported by a recent study on novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated potent anti-TB activity.[2][3]

Supporting Evidence:

-

Potent Analogs: Hybrid compounds containing the nitrobenzenesulfonamide moiety exhibited Minimum Inhibitory Concentrations (MIC) against the Mtb H37Rv strain ranging from 0.78 to >25 µg/mL.[2][3] Notably, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than their mono-nitro counterparts, highlighting the critical role of the nitro group.[3]

-

Low Cytotoxicity: The most promising analogs showed a high selectivity index (>30), indicating low toxicity against mammalian (RAW 264.7) cells and suggesting a favorable therapeutic window.[2][3]

-

Structural Similarity: The core pharmacophore—a piperazine ring linked to a nitro-substituted benzenesulfonyl group—is conserved in our target molecule.

Proposed Mechanism of Action: The antimycobacterial effect of related nitro-aromatic compounds is often mediated by reductive activation.[3][6] It is hypothesized that the nitro group of the compound undergoes reduction, potentially by a cofactor F420-dependent pathway within the mycobacterium, to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and form covalent adducts with essential enzymes, leading to bacterial cell death.[3]

Secondary Hypothesis: Anticancer Agent (Kinase Inhibitor)

The piperazine scaffold is prevalent in kinase inhibitors. The related compound, 1-methyl-4-(4-nitrophenyl)piperazine, has been utilized as a reagent in the preparation of both reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for treating non-small-cell lung cancer.[4] This provides a rationale for investigating our target compound in an oncological context.

Supporting Evidence:

-

Kinase Inhibitor Scaffolds: Substituted piperazines are key components of numerous kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.

-

PI3K Pathway: Other complex piperazine derivatives have been identified as highly potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in various human cancers.[7]

-

Structural Alerts: The sulfonamide group can act as a hydrogen bond acceptor, a common feature in ligands that bind to kinase hinge regions.

Proposed Mechanism of Action: The compound could function as a Type I or Type II kinase inhibitor, binding to the ATP pocket of specific kinases (such as EGFR, PI3K, or others) and preventing the phosphorylation of downstream substrates. This would disrupt signaling pathways essential for cancer cell proliferation, survival, and growth.

Part 3: Proposed Experimental Validation Plan

To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols provide a clear path to evaluating the primary and secondary hypotheses.

Protocol 1: Antimycobacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against M. tuberculosis H37Rv.

Methodology (Broth Microdilution):

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include wells with no compound (growth control) and no bacteria (sterility control). A known anti-TB drug like Isoniazid or Rifampicin should be used as a positive control.

-

Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

-

Endpoint Reading: Assess bacterial growth visually or by using a growth indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the compound's toxicity against a non-cancerous mammalian cell line (e.g., HEK293) and determine its selectivity index (SI).

Methodology (MTT Assay):

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (similar concentration range as the MIC assay) for 48-72 hours. Use DMSO as a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth). The Selectivity Index is then calculated as: SI = IC₅₀ (mammalian cells) / MIC (mycobacteria) . An SI > 10 is generally considered promising.[3]

Protocol 3: Kinase Inhibition Profiling

Objective: To perform an initial screen of the compound's ability to inhibit a panel of common oncogenic kinases.

Methodology (Commercial Kinase Panel Screen):

-

Compound Submission: Provide the test compound to a commercial service provider (e.g., Eurofins, Reaction Biology) that offers kinase profiling services.

-

Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of dozens or hundreds of purified kinases.

-

Detection: Assays generally measure the remaining kinase activity after incubation with the compound, often using radiometric (³³P-ATP) or fluorescence-based methods that quantify ATP consumption or substrate phosphorylation.

-

Hit Identification: Results are reported as "% inhibition" at the tested concentration. A significant inhibition (>50%) against a specific kinase identifies it as a "hit."

-

Follow-up: For any identified hits, dose-response experiments should be performed to determine the IC₅₀ value, providing a quantitative measure of potency.

References

-

[Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed]()

Sources

- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-Methyl-4-(4-nitrophenyl)piperazine|CAS 16155-03-6 [benchchem.com]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]

- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 15. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine [smolecule.com]

- 16. 1-((4-METHYLPHENYL)SULFONYL)-4-(4-NITROPHENYL)PIPERAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Framework for Elucidating the Biological Targets of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

An In-depth Technical Guide

Abstract

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic organic compound whose biological activities and potential molecular targets remain largely uncharacterized. However, its structure is a composite of two well-established pharmacophores: the piperazine ring, a "privileged scaffold" found in numerous FDA-approved drugs, and the nitrobenzenesulfonyl group, an entity associated with potent antimicrobial and enzyme-inhibiting activities. This guide presents a hypothesis-driven, multi-phase strategic framework for the systematic identification and validation of its potential biological targets. We move beyond simple screening to detail the causal logic behind a phased experimental approach, beginning with broad phenotypic assays and progressing to unbiased proteome-wide techniques and specific, hypothesis-driven validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for target deconvolution of novel chemical entities.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutics often begins with chemical matter that, while uncharacterized, possesses structural motifs suggestive of potent biological activity. 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (henceforth referred to as C11H15N3O4S) is one such molecule. While direct biological data is sparse, a structural deconstruction reveals a compelling rationale for its investigation.

-

The Piperazine Core: This six-membered nitrogenous heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to engage a wide array of biological targets. Its derivatives are found in therapeutics for indications ranging from parasitic infections to central nervous system disorders and viral entry inhibition[1][2][3].

-

The 4-Nitrobenzenesulfonyl Moiety: This functional group confers distinct electrophilic character. The sulfonamide group is a classic zinc-binding motif and hydrogen bond donor/acceptor, while the nitroaromatic ring can undergo bioreduction to generate reactive nitrogen species, a mechanism implicated in the activity of certain antimicrobial agents[4][5].

This unique combination suggests that C11H15N3O4S could interact with a diverse set of protein targets, meriting a systematic and logically-phased investigation.

Table 1: Physicochemical Properties of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

| Property | Value | Source |

| CAS Number | 223785-97-5 | [6] |

| Molecular Formula | C₁₁H₁₅N₃O₄S | [6] |

| Molecular Weight | 285.32 g/mol | [6] |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[O-] | N/A |

Hypothesis-Driven Target Prioritization

Based on the established pharmacology of its constituent scaffolds, we can formulate several primary hypotheses regarding the potential target classes for C11H15N3O4S.

Hypothesis A: Protein Kinase Inhibition

The sulfonamide moiety is a well-known "hinge-binder" capable of interacting with the ATP-binding site of protein kinases. Furthermore, a structurally related precursor, 1-methyl-4-(4-nitrophenyl)piperazine, has been utilized in the synthesis of both reversible and irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for cancer therapy[7]. This precedent strongly suggests that C11H15N3O4S should be evaluated for kinase inhibitory activity.

Hypothesis B: G-Protein Coupled Receptor (GPCR) Modulation

The piperazine scaffold is integral to numerous CNS-active drugs that target GPCRs. A prominent example is its presence in C-C Chemokine receptor 5 (CCR5) antagonists, which function as entry inhibitors for the HIV-1 virus[3]. The basic nitrogen of the piperazine ring is often critical for forming a salt-bridge interaction with key acidic residues (e.g., Glutamate) in the transmembrane domain of these receptors[3].

Hypothesis C: Anti-Infective Enzyme Inhibition

Both moieties suggest potential as an anti-infective agent.

-

Anthelmintic: Piperazine itself functions as an anthelmintic by acting as an agonist on inhibitory GABA receptors in parasites, leading to neuromuscular paralysis[2][8].

-

Antimicrobial: Nitrobenzenesulfonamide hybrids have demonstrated potent antituberculosis activity[4][9][10]. The proposed mechanism for related compounds involves the generation of oxidative stress via the formation of reactive oxygen species (ROS) and sulfur dioxide (SO₂)[4]. A similar mechanism, involving reductive activation by a cofactor F420-dependent pathway, has been noted for nitrophenylpiperazine analogs active against Mycobacterium abscessus[5].

A Phased Experimental Strategy for Target Deconvolution

We propose a three-phase approach that balances unbiased discovery with hypothesis-driven validation. This structure ensures that resources are deployed efficiently, allowing initial phenotypic data to guide deeper, more specific mechanistic studies.

Caption: Experimental workflow for CETSA-MS target identification.

Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

-

Cell Culture & Treatment: Grow cells from an active line (identified in Phase 1) to ~80% confluency. Treat one set of cells with C11H15N3O4S at a concentration of 10x GI₅₀. Treat a control set with vehicle (DMSO). Incubate for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis and Fractionation: Cool samples to room temperature. Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

-

Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform a protein assay to normalize protein amounts across all samples. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., using an Orbitrap instrument). Label-free quantification or isobaric labeling (e.g., TMT) can be used to compare protein abundance across different temperatures and treatments.

-

Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for a protein in the drug-treated sample indicates direct binding and stabilization.

Phase 3: Hypothesis-Driven Target Validation

Causality: The final phase involves using orthogonal, hypothesis-driven assays to validate the candidates identified in Phase 2 and to directly test the primary hypotheses from Section 2. This step is critical for confirming target engagement and functional modulation.

Protocol 3: Kinase Profiling (Hypothesis A)

-

Service Selection: Engage a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega). These services offer binding or activity assays against hundreds of purified human kinases.

-

Assay Format: A binding assay format (such as KINOMEscan™) is often preferred for initial screening as it measures direct interaction and is not dependent on specific buffer conditions required for enzymatic activity.

-

Execution: Submit C11H15N3O4S for screening at a fixed concentration (typically 1-10 µM) against the full kinase panel.

-

Data Analysis: Results are typically provided as '% Inhibition' or 'Kd' values. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). Follow up with dose-response curves for primary hits to determine IC₅₀ or Kd values accurately.

Sources

- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-Methyl-4-(4-nitrophenyl)piperazine|CAS 16155-03-6 [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibitor Profile of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperazine ring, a prevalent motif in numerous FDA-approved drugs, and the benzenesulfonamide group, a key pharmacophore in a variety of enzyme inhibitors, suggests that 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine holds significant, yet unexplored, potential as a kinase inhibitor. This technical guide provides a comprehensive analysis of the predicted kinase inhibitor profile of this compound. In the absence of direct experimental data for this specific molecule, this document leverages a robust, data-driven approach, drawing insights from the established biological activities of structurally related piperazine and sulfonamide derivatives. We will explore its likely kinase targets, propose a putative mechanism of action, and provide detailed experimental protocols for its synthesis and comprehensive kinase screening. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine as a Kinase Inhibitor

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to modulate the pharmacokinetic properties of drug candidates.[1] Its incorporation into bioactive compounds can enhance solubility and cell permeability, crucial attributes for effective kinase inhibitors.[2] The N-methylpiperazine group, in particular, is found in a number of anticancer kinase inhibitors, where it contributes to improved water solubility and target affinity.[3]

Similarly, the benzenesulfonamide scaffold is a well-established pharmacophore with a diverse range of biological activities.[4] Sulfonamide derivatives have been successfully developed as inhibitors for a variety of enzymes, including several important kinases implicated in cancer and other diseases.[5][6] The nitro substitution on the benzene ring can further influence the electronic properties and binding interactions of the molecule.

The combination of these two privileged scaffolds in 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine presents a compelling case for its investigation as a novel kinase inhibitor. This guide will provide a predictive but scientifically grounded exploration of its potential, offering a roadmap for its synthesis, characterization, and biological evaluation.

Predicted Kinase Targets and Putative Mechanism of Action

Based on the extensive literature on related compounds, we can hypothesize the likely kinase targets and mechanism of action for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine.

Potential Kinase Targets

The structural motifs of our target compound suggest potential inhibitory activity against several key kinase families:

-

Epidermal Growth Factor Receptor (EGFR): Numerous piperazine-containing compounds have been reported as potent EGFR inhibitors.[7][8] The piperazine ring often occupies the solvent-exposed region of the ATP-binding pocket, while the substituted phenyl group can form crucial interactions within the hydrophobic pocket. Sulfonamide-based derivatives have also demonstrated significant EGFR inhibitory activity.[9][10]

-

Abelson Tyrosine Kinase (Abl): Several sulfonamide derivatives have been shown to inhibit Abl kinase with low micromolar IC50 values.[5] The dual ABL/SRC inhibitor Bosutinib, for instance, features an N-methylpiperazine moiety.[11]

-

c-Jun N-terminal Kinase (JNK): Piperazine amides have been identified as a novel class of JNK inhibitors.[1][12]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Sulfonamide derivatives have emerged as promising VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy.[6]

Hypothesized Mechanism of Action

It is plausible that 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine acts as an ATP-competitive inhibitor. The molecule could bind to the ATP-binding site of the kinase, with the benzenesulfonamide moiety forming hydrogen bonds with the hinge region of the kinase. The N-methylpiperazine group could extend into the solvent-accessible region, potentially forming additional interactions that enhance binding affinity and selectivity.

The following diagram illustrates the hypothesized interaction within a generic kinase ATP-binding pocket.

Caption: Hypothesized binding mode of the inhibitor.

Experimental Workflow for Kinase Profile Determination

To empirically determine the kinase inhibitor profile of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, a systematic experimental approach is required.

Synthesis of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

The synthesis can be achieved through a straightforward nucleophilic substitution reaction.

Protocol:

-

Dissolve 1-methylpiperazine in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the synthesis workflow.

Caption: Synthetic workflow for the target compound.

In Vitro Kinase Inhibition Assays

A multi-tiered screening approach is recommended to efficiently identify and characterize the kinase inhibitory activity.

3.2.1. Primary Kinase Panel Screening

Protocol:

-

Perform an initial screen against a broad panel of recombinant kinases (e.g., 96-well or 384-well format) at a single high concentration of the test compound (e.g., 10 µM).

-

Utilize a universal kinase assay platform, such as ADP-Glo™, HTRF® KinEASE®, or a fluorescence polarization-based assay.

-

Calculate the percentage of inhibition for each kinase relative to a positive control inhibitor and a DMSO vehicle control.

-

Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

3.2.2. IC50 Determination for "Hit" Kinases

Protocol:

-

For each "hit" kinase, perform a dose-response experiment with a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series).

-

Use the same kinase assay platform as in the primary screen.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation:

| Kinase Target | IC50 (µM) [Predicted] |

| EGFR | 0.5 - 5 |

| Abl | 1 - 10 |

| JNK1 | 5 - 20 |

| JNK2 | 5 - 20 |

| JNK3 | 2 - 15 |

| VEGFR-2 | 0.8 - 8 |

Cell-Based Assays

To validate the in vitro findings and assess the compound's activity in a cellular context, cell-based assays are essential.

Protocol:

-

Select cancer cell lines that are known to be dependent on the "hit" kinases for proliferation and survival (e.g., A549 for EGFR, K562 for Bcr-Abl).

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay, such as MTT, MTS, or CellTiter-Glo®.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Perform Western blot analysis to assess the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement in cells.

Concluding Remarks and Future Directions

While direct experimental evidence for the kinase inhibitory activity of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is currently lacking, the analysis of its structural components strongly suggests its potential as a kinase inhibitor, particularly targeting kinases such as EGFR, Abl, JNK, and VEGFR-2. The experimental workflows detailed in this guide provide a clear and robust strategy for the synthesis, screening, and characterization of this compound.

Future research should focus on executing these experimental plans to generate a definitive kinase inhibitor profile. Subsequent studies could involve medicinal chemistry efforts to optimize the potency and selectivity of this scaffold, as well as in vivo studies to evaluate its therapeutic potential in relevant disease models. The exploration of this compound and its analogs could lead to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

-

Akıncıoğlu, H., & Göksu, S. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2375325. [Link]

-

Bavetsias, V., & Large, J. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801. [Link]

-

Brzozowski, Z., Sławiński, J., & Gdaniec, M. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][7][11]triazines. European Journal of Medicinal Chemistry, 78, 279-288. [Link]

-

Chen, J., Chen, Y., & Wang, X. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5(1), 1-11. [Link]

-